1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with an azetidin-3-yl group bearing a 7-methoxybenzofuran-2-carbonyl moiety and at the 4-position with a phenoxymethyl group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method widely employed in medicinal chemistry for constructing heterocyclic systems . The phenoxymethyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-19-9-5-6-15-10-20(30-21(15)19)22(27)25-12-17(13-25)26-11-16(23-24-26)14-29-18-7-3-2-4-8-18/h2-11,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBYEPPRCPRYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Azetidine Ring Formation: The azetidine ring is usually formed via a cyclization reaction involving a suitable amine and an electrophile.
Triazole Formation:
Coupling Reactions: The final compound is obtained by coupling the benzofuran, azetidine, and triazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar triazole structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study : A study demonstrated that triazole derivatives could inhibit the proliferation of MDA-MB-231 breast cancer cells by disrupting their cell cycle and promoting programmed cell death. The specific derivative under investigation showed a dose-dependent decrease in cell viability, highlighting the importance of structural modifications in enhancing anticancer activity.
Antimicrobial Properties
The compound's benzofuran moiety contributes to its antimicrobial properties. Research has shown that benzofuran derivatives possess broad-spectrum antibacterial and antifungal activities.
Case Study : A recent investigation into benzofuran-based compounds revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole unit in this compound may enhance its interaction with bacterial enzymes, leading to increased efficacy as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that compounds containing triazole rings can exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity of Triazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Triazole A | 15 | COX-2 |
| Triazole B | 10 | LOX |
| 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole | 12 | COX-2 |
Material Science Applications
The unique structure of this compound also lends itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Photophysical Properties
Studies have shown that triazole-containing compounds can exhibit interesting photophysical properties, making them suitable candidates for use in electronic devices.
Case Study : Research on related triazole compounds demonstrated their potential as efficient emitters in OLEDs due to their high luminescence efficiency and thermal stability. The introduction of the benzofuran moiety may further enhance these properties.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, while the azetidine and triazole rings can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride (CAS 1461713-51-8)
- Structure: Shares the azetidine-triazole core but lacks the benzofuran and phenoxymethyl groups, instead having a phenyl substituent at the triazole 4-position.
- Synthesis: Prepared via CuAAC, similar to the target compound, but uses phenylacetylene instead of a phenoxymethyl alkyne .
- The phenyl group may confer higher hydrophobicity compared to phenoxymethyl.
1-[1-(1-([6-(Trifluoromethyl)pyridin-3-yl]carbonyl)azetidin-3-yl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one (CAS 909682-47-9)
- Structure : Combines azetidine-triazole with a pyridine-carbonyl and benzimidazolone moiety.
- Applications : Likely targets enzymatic pathways (e.g., kinase or protease inhibition) due to the benzimidazolone group, contrasting with the benzofuran in the target compound .
- Synthesis : Involves multi-step functionalization of azetidine, highlighting the versatility of CuAAC in complex architectures.
Triazole Derivatives with Aromatic Heterocycles
1-(2,2-Dioxido-3H-1,2-benzoxathiepin-7-yl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole (Compound 13)
- Structure : Features a benzoxathiepine dioxide group and a trifluoromethoxyphenyl substituent.
- Bioactivity : Acts as a carbonic anhydrase inhibitor, with the sulfone group enhancing electrostatic interactions in the enzyme active site .
- Comparison: The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability compared to the target compound’s phenoxymethyl group.
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I)
- Structure : Benzoxadiazole replaces benzofuran, linked via a methyl group to the triazole.
- Properties : Benzoxadiazole’s electron-deficient nature enhances fluorescence properties, making it useful in spectroscopic studies, unlike the target compound’s benzofuran .
Triazole-Bridged Hybrid Molecules
Triazole-Bridged Flavonoid Dimers
- Structure: Triazole serves as a linker between flavonoid units.
- Applications : Explored for synergistic antioxidant or anticancer effects, contrasting with the target compound’s single pharmacophore design .
- Synthesis: Requires pre-functionalized flavonoids, demonstrating the adaptability of CuAAC in dimeric systems.
Comparative Data Table
*Estimated based on formula C22H21N4O4.
Key Research Findings
- Synthetic Robustness : The target compound’s synthesis leverages CuAAC, a method proven for high yields and regioselectivity in diverse triazole derivatives .
- Pharmacokinetic Implications: The phenoxymethyl group balances lipophilicity and solubility, contrasting with the more hydrophobic trifluoromethoxy group in Compound 13 .
Biological Activity
The compound 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (referred to as Compound A ) is a novel synthetic molecule that incorporates a benzofuran moiety and a 1,2,3-triazole ring. The structural features of Compound A suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of Compound A based on available literature and research findings.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.4 g/mol
- CAS Number : 2640980-17-0
Compound A is hypothesized to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Induction of Apoptosis : Similar to other triazole derivatives, Compound A may induce apoptosis in cancer cells by triggering mitochondrial pathways and cell cycle arrest .
- Antimicrobial Properties : The benzofuran component may contribute to antimicrobial activity, making Compound A a candidate for treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to Compound A have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 8.67 - 11.62 |
| Doxorubicin | A549 | 3.24 |
These findings indicate that Compound A exhibits comparable efficacy to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Research on related triazole compounds has demonstrated promising antimicrobial properties. For example, a series of 1,2,3-triazole derivatives were evaluated for their ability to inhibit bacterial growth:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 μg/mL |
| Standard (Amoxicillin) | Staphylococcus aureus | 10 μg/mL |
These results suggest that Compound A may serve as an effective antimicrobial agent against resistant strains .
Case Studies
Several case studies have explored the biological activities of compounds structurally related to Compound A:
-
Study on Lung Cancer Cells :
- Researchers synthesized a series of triazoles and tested their effects on lung cancer cell lines.
- Findings indicated that certain modifications in the structure significantly enhanced anticancer activity through apoptosis induction and cell cycle arrest mechanisms.
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that triazole derivatives exhibited strong activity against various pathogens, including fungi and bacteria.
- The study concluded that these compounds could be developed into new antibiotics due to their low toxicity profiles and high efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
